molecular formula C21H17Cl2N3O2S B2633176 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide CAS No. 786675-71-6

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide

Cat. No. B2633176
CAS RN: 786675-71-6
M. Wt: 446.35
InChI Key: YCYFNVIEWFDYHN-PGMHBOJBSA-N
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Description

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C21H17Cl2N3O2S and its molecular weight is 446.35. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Biological Activity

The stereoselective synthesis of related compounds showcases the potential of thiazolidinone derivatives in antitumor properties. For instance, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides exhibited promising antitumor properties against several cancer cell lines, including colon HCT116, breast MCF7, and liver HEPG2. QSAR analysis and pharmacophore modeling have been applied to understand their antitumor activities (George, 2012). Furthermore, a novel synthesis approach involving thiazolidinone derivatives demonstrated moderate anticancer activity, highlighting the compound's potential as an anticancer agent (Mabkhot et al., 2019).

Antimicrobial and Anticancer Activity

Compounds synthesized from the thiazolidinone group showed significant antimicrobial activity against gram-positive bacteria, surpassing the activity of some reference drugs. This underlines the compound's potential in developing new antimicrobial agents (Horishny & Matiichuk, 2020). Additionally, derivatives of this compound displayed anticancer activity across various cancer cell lines, suggesting its utility in cancer research and therapy development (Hassan et al., 2020).

Structural and Computational Studies

Crystal structure analysis and computational studies have provided insight into the molecular geometry, electronic structure, and potential interaction mechanisms of thiazolidinone derivatives. Such studies are crucial for understanding the compound's biological activities and for guiding the design of new derivatives with enhanced efficacy (Galushchinskiy et al., 2017).

properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2S/c1-12-3-6-15(7-4-12)26-20(28)18(10-13-9-14(22)5-8-17(13)23)29-21(26)16(11-24)19(27)25-2/h3-9,18H,10H2,1-2H3,(H,25,27)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYFNVIEWFDYHN-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide

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